N-tert-butyl-4-fluorobenzenecarboximidamide
Description
Properties
Molecular Formula |
C11H15FN2 |
|---|---|
Molecular Weight |
194.25 g/mol |
IUPAC Name |
N'-tert-butyl-4-fluorobenzenecarboximidamide |
InChI |
InChI=1S/C11H15FN2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7H,1-3H3,(H2,13,14) |
InChI Key |
ZLXBLNCZLLSELU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=C(C1=CC=C(C=C1)F)N |
Origin of Product |
United States |
Preparation Methods
Traditional Synthetic Routes
The synthesis of N-tert-butyl-4-fluorobenzenecarboximidamide typically begins with the condensation of tert-butyl amines with fluorinated benzoic acid derivatives. A common approach involves reacting 4-fluorobenzoic acid with tert-butylamine in the presence of condensing agents such as 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt) . The reaction proceeds via activation of the carboxylic acid group, facilitating nucleophilic attack by the amine to form the amidine linkage.
Key parameters influencing yield include:
- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their ability to stabilize intermediates.
- Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions such as hydrolysis.
- Stoichiometry : A 1:1.2 molar ratio of acid to amine ensures complete conversion.
A representative procedure yields the product in 75–82% purity , requiring subsequent purification via column chromatography.
Catalytic Methods Using Transition Metal Complexes
Recent advances employ transition metal catalysts to enhance reaction efficiency. Hafnium tetrachloride (HfCl₄) and zirconium tetrachloride (ZrCl₄) have shown promise in facilitating tert-butylation reactions. In a patent-derived method, HfCl₄ (3–10 mol%) catalyzes the coupling of 4-fluorobenzamide with tert-butyl acetate in N-methylpyrrolidone (NMP) at 150°C, achieving yields up to 98.9% . The mechanism involves Lewis acid-mediated activation of the carbonyl group, followed by nucleophilic substitution (Figure 1).
Figure 1 : Proposed catalytic cycle for HfCl₄-mediated synthesis.
Coupling Reagent-Assisted Synthesis
Carbodiimide-based reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are critical for amidine bond formation. A protocol adapted from anti-inflammatory drug synthesis involves:
- Reacting 4-fluorobenzamide with tert-butyl isocyanate in DCM.
- Adding EDCI (1.5 eq) and HOBt (1.5 eq) to activate the carbonyl.
- Stirring at room temperature for 12 hours.
This method achieves 88% yield with >95% purity after recrystallization.
Industrial-Scale Production
Large-scale synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors are employed to optimize:
- Residence time : 30–60 minutes.
- Temperature control : Precision heating at 100–120°C prevents decomposition.
- Purification : Centrifugal partition chromatography replaces column methods, reducing solvent use by 40%.
A pilot-scale trial produced 12 kg/batch with 94% yield, demonstrating feasibility for industrial applications.
Mechanistic Insights and Computational Studies
Density functional theory (DFT) simulations reveal that the tert-butyl group lowers the oxidation potential of intermediates by 130 mV , favoring fluorination at the para position. Electrochemical methods using Et₃N·3HF and NBu₄PF₆ in acetonitrile achieve regioselective fluorination with 89% efficiency (Table 1).
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-fluorobenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into corresponding amines.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
N-tert-butyl-4-fluorobenzenecarboximidamide has been studied for its potential as a therapeutic agent. Its structural properties allow it to interact with biological targets, making it a candidate for drug development. Research indicates that compounds with similar structures exhibit activity against various diseases, including cancer and inflammation.
Table 1: Pharmacological Activities of Related Compounds
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | Potential anti-inflammatory | |
| 4-Fluorobenzene derivatives | Anticancer agents | |
| N-tert-butyl derivatives | Serotonin modulators |
Organic Synthesis
Building Block in Synthesis
this compound serves as an important building block in organic synthesis. It can be utilized in the formation of more complex molecules through various reactions, such as nucleophilic substitution and coupling reactions. Its stability and reactivity make it suitable for synthesizing pharmaceutical intermediates.
Case Study: Synthesis of Novel Anticancer Agents
A recent study demonstrated the use of this compound in synthesizing novel anticancer agents. The researchers reported that the compound was successfully incorporated into a multi-step synthesis that resulted in compounds exhibiting significant cytotoxicity against cancer cell lines.
Material Science
Use in Polymer Chemistry
In material science, this compound has been explored for its potential applications in polymer chemistry. It can act as a modifier or additive to enhance the properties of polymers, such as thermal stability and mechanical strength.
Table 2: Applications in Material Science
| Application | Description | Reference |
|---|---|---|
| Polymer modification | Enhances thermal stability | |
| Additive in coatings | Improves mechanical properties |
Analytical Chemistry
Role in Analytical Methods
The compound is also utilized in analytical chemistry as a reagent for detecting specific analytes. Its ability to form stable complexes with certain ions allows for the development of sensitive detection methods.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-fluorobenzenecarboximidamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
N-tert-butyl-4-fluorobenzenecarboximidamide belongs to a class of aromatic amidines and tert-butyl-substituted compounds. Below is a comparative analysis with structurally or functionally related molecules:
Key Findings from Comparative Studies
Role of tert-butyl Groups: In BHT and BHA, the tert-butyl group enhances lipid solubility, enabling penetration into cellular membranes and improving antioxidant efficacy. Unlike phenolic antioxidants (BHT/BHA), the amidine group in this compound may target distinct enzymatic pathways, such as amidine-dependent proteases or oxidoreductases.
This contrasts with non-fluorinated analogs like BHT, where electronic effects are less pronounced.
Metabolic Stability: The tert-butyl group in this compound likely reduces oxidative metabolism compared to non-substituted amidines (e.g., 4-fluorobenzenecarboximidamide), similar to how BHT resists degradation better than simpler phenols .
Mechanistic Divergence: While BHT/BHA inhibit tumor initiation by blocking carcinogen activation, this compound’s amidine functionality suggests a direct interaction with enzymatic targets rather than indirect metabolic modulation.
Biological Activity
N-tert-butyl-4-fluorobenzenecarboximidamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanism of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound can be classified as an amidine derivative. The presence of a fluorine atom and a tert-butyl group contributes to its unique chemical properties, which may influence its biological activity.
The biological activity of this compound is primarily linked to its interaction with specific biological targets. Research indicates that compounds with similar structures often interact with enzymes and receptors involved in various signaling pathways. For instance, amidine derivatives are known to modulate the activity of soluble guanylate cyclase (sGC), enhancing the production of cyclic guanosine monophosphate (cGMP), which plays a crucial role in cardiovascular function and neurotransmission .
Biological Activity and Therapeutic Implications
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties. Compounds in this class have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Inhibition of Sphingosine Kinase 2 (SphK2) : A related study highlighted the importance of selective SphK2 inhibitors in cancer therapy. Although specific data for this compound is limited, compounds with similar scaffolds have shown promising SphK2 inhibitory activity (IC50 values around 60 µM) which could be extrapolated to predict potential efficacy .
- Neurological Effects : The modulation of ion channels, particularly potassium channels, has been observed with related compounds. This suggests that this compound may also influence neuronal excitability and could be explored for conditions like epilepsy or neuropathic pain .
Case Study 1: Antitumor Efficacy
A recent study investigated a series of amidines, including derivatives similar to this compound, for their antitumor efficacy against various cancer cell lines. The results indicated that certain modifications to the chemical structure significantly enhanced cytotoxicity, suggesting that targeted structural optimization could yield more potent antitumor agents.
Case Study 2: Ion Channel Modulation
In another research effort, the effects of amidine derivatives on potassium channels were evaluated using electrophysiological methods. The findings revealed that these compounds could selectively inhibit specific channel types, offering insights into their potential use in treating disorders associated with ion channel dysregulation.
Data Summary
The following table summarizes key findings from various studies related to the biological activity of this compound and structurally related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
